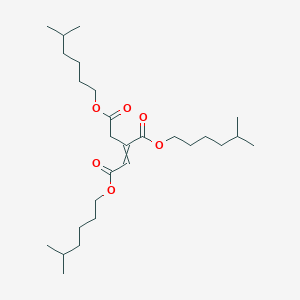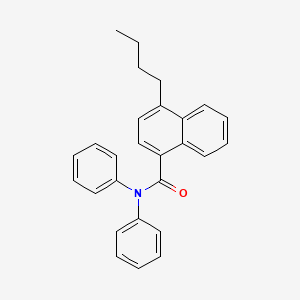
4-Butyl-N,N-diphenylnaphthalene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-N,N-diphenylnaphthalene-1-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a butyl group and two phenyl groups attached to a carboxamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-N,N-diphenylnaphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with butylamine and diphenylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Butyl-N,N-diphenylnaphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
4-Butyl-N,N-diphenylnaphthalene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 4-Butyl-N,N-diphenylnaphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1-carboxamide: Lacks the butyl and diphenyl groups, resulting in different chemical properties.
N,N-Diphenylnaphthalene-1-carboxamide: Similar structure but without the butyl group.
4-Butyl-N,N-diphenylbenzamide: Similar but with a benzene ring instead of a naphthalene ring.
Uniqueness
4-Butyl-N,N-diphenylnaphthalene-1-carboxamide is unique due to the presence of both butyl and diphenyl groups attached to the naphthalene core. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
853748-20-6 |
|---|---|
Fórmula molecular |
C27H25NO |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
4-butyl-N,N-diphenylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C27H25NO/c1-2-3-12-21-19-20-26(25-18-11-10-17-24(21)25)27(29)28(22-13-6-4-7-14-22)23-15-8-5-9-16-23/h4-11,13-20H,2-3,12H2,1H3 |
Clave InChI |
KGDDKVVDGNNNSE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C2=CC=CC=C12)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[Tri(propan-2-yl)silyl]oxy}pent-3-yn-2-one](/img/structure/B14194395.png)
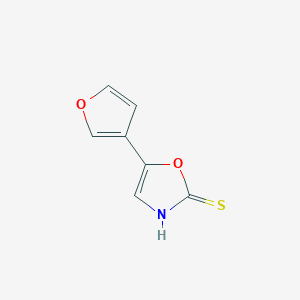

![2-([1,1'-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14194413.png)
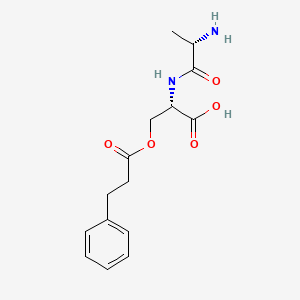
![2-Butanone, 4-[(4-fluorophenyl)amino]-](/img/structure/B14194422.png)
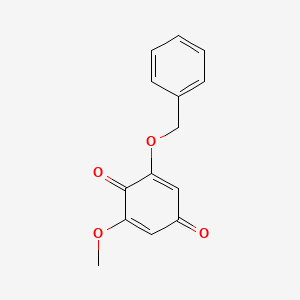
![Acetamide, N-[2,2-diethoxy-1-(hydroxymethyl)cyclobutyl]-](/img/structure/B14194430.png)
![2',6-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14194437.png)
![Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14194450.png)
![N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea](/img/structure/B14194451.png)
